methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloromethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Scientific Research Applications
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
- 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine
Uniqueness
Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is unique due to its fused ring structure, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Properties
CAS No. |
2758001-84-0 |
---|---|
Molecular Formula |
C9H7ClN2O3 |
Molecular Weight |
226.6 |
Purity |
95 |
Origin of Product |
United States |
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